N-(3-cyano-5-phenyl-2-furyl)acetamide
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Overview
Description
N-(3-cyano-5-phenyl-2-furyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenyl-2-furyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for cyanoacetamides often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-5-phenyl-2-furyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst.
Substitution Reactions: Often use reagents like carbon disulfide in DMF with potassium hydroxide, followed by methyl iodide.
Major Products:
Condensation Reactions: Can yield pyrrole derivatives.
Substitution Reactions: Can produce ketene dithioacetals and pyrrole-3-carboxamide derivatives.
Scientific Research Applications
N-(3-cyano-5-phenyl-2-furyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- N-(3-cyano-4,5-diphenyl-2-furyl)acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Comparison: N-(3-cyano-5-phenyl-2-furyl)acetamide is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. Compared to other cyanoacetamides, it may exhibit different chemical and biological properties due to the presence of the phenyl group at the 5-position .
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9(16)15-13-11(8-14)7-12(17-13)10-5-3-2-4-6-10/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXUTOFNWGXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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